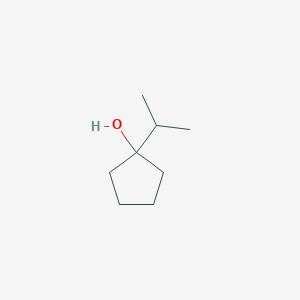
1-(Propan-2-yl)cyclopentan-1-ol
Overview
Description
1-(Propan-2-yl)cyclopentan-1-ol (also known as 1-cyclopentanol) is a cyclic alcohol with a chemical formula of C5H10O. It is a colorless liquid with a mild, pleasant odor. 1-cyclopentanol is a versatile chemical compound with a wide range of applications in industry, research, and medicine.
Scientific Research Applications
Antifungal Applications
1-(Propan-2-yl)cyclopentan-1-ol derivatives have shown significant promise in antifungal applications. A study by Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives exhibiting high activity against Candida spp. strains. Their antifungal potency was compared favorably to existing compounds like Itraconazole and Fluconazole, suggesting their potential as antifungal agents (Zambrano-Huerta et al., 2019).
Catalytic and Chemical Synthesis Applications
The compound has been studied for its utility in chemical synthesis. Aydemir et al. (2014) discussed the synthesis of ionic liquid-based Ru(II)–phosphinite compounds from 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride. These compounds demonstrated excellent efficiency in the transfer hydrogenation of various ketones, highlighting their catalytic potential (Aydemir et al., 2014).
Analytical Chemistry
In the field of analytical chemistry, the properties of this compound and its derivatives have been studied. Oswal et al. (2004) explored the thermodynamic properties of mixtures involving propan-2-ol and other compounds, focusing on isentropic compressibilities and excess molar volumes. Such studies are essential for understanding the interactions in chemical systems (Oswal et al., 2004).
Thermodynamics and Physical Chemistry
Research by Counsell et al. (1968) involved measuring the heat capacities of various alcohols, including 2-methylpropan-1-ol, a related compound. This kind of research provides valuable insights into the thermodynamic properties of organic oxygen compounds, which are fundamental to many areas of chemistry (Counsell et al., 1968).
Safety and Hazards
properties
IUPAC Name |
1-propan-2-ylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)8(9)5-3-4-6-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCTQIRJHNLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288136 | |
| Record name | 1-(propan-2-yl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1462-05-1 | |
| Record name | NSC54359 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(propan-2-yl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














